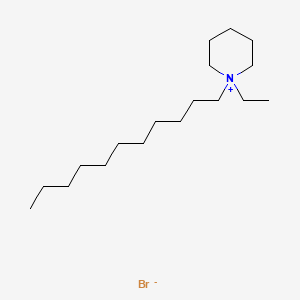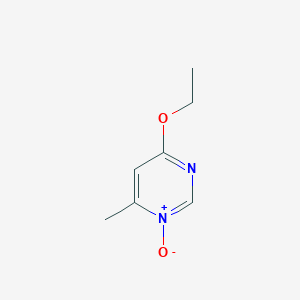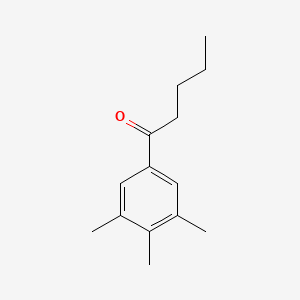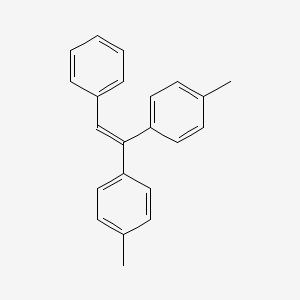
3,9-Dimethyl-7-methylideneundec-5-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,9-Dimethyl-7-methylideneundec-5-ene is an organic compound with the molecular formula C14H26. It is a hydrocarbon that features both double and single bonds, making it an interesting subject for various chemical reactions and applications. This compound is part of the alkene family, characterized by the presence of a carbon-carbon double bond.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dimethyl-7-methylideneundec-5-ene can be achieved through several methods, including:
Alkylation of Alkenes: One common method involves the alkylation of alkenes using appropriate alkyl halides under the presence of a strong base.
Grignard Reaction: Another method involves the Grignard reaction, where a Grignard reagent reacts with a suitable carbonyl compound to form the desired product.
Hydroboration-Oxidation: This method involves the hydroboration of an alkene followed by oxidation to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation processes, where the reaction conditions are optimized for maximum yield and purity. Catalysts such as palladium or platinum may be used to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
3,9-Dimethyl-7-methylideneundec-5-ene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is commonly used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
3,9-Dimethyl-7-methylideneundec-5-ene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the behavior of alkenes in biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,9-Dimethyl-7-methylideneundec-5-ene involves its interaction with various molecular targets and pathways. The double bonds in the molecule make it reactive towards electrophiles, allowing it to participate in addition reactions. The presence of methyl groups can influence the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,9-Dimethylundec-5-ene: Lacks the methylidene group, making it less reactive.
7-Methylideneundec-5-ene: Lacks the dimethyl groups, affecting its stability and reactivity.
3,9-Dimethyl-7-methyleneundecane: Saturated version, less reactive due to the absence of double bonds.
Uniqueness
3,9-Dimethyl-7-methylideneundec-5-ene is unique due to the presence of both double bonds and multiple methyl groups, which confer specific reactivity and stability properties. This makes it a versatile compound for various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
61063-99-8 |
|---|---|
Molekularformel |
C14H26 |
Molekulargewicht |
194.36 g/mol |
IUPAC-Name |
3,9-dimethyl-7-methylideneundec-5-ene |
InChI |
InChI=1S/C14H26/c1-6-12(3)9-8-10-14(5)11-13(4)7-2/h8,10,12-13H,5-7,9,11H2,1-4H3 |
InChI-Schlüssel |
NINBDYJIUWDDSS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CC=CC(=C)CC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![N-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioamide](/img/structure/B14608862.png)
![N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)acetamide](/img/structure/B14608875.png)

